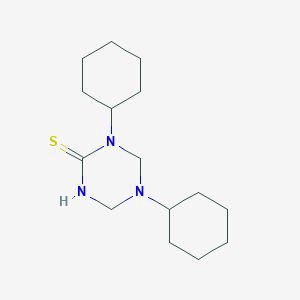
1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine, also known as FMeP or NSC-348884, is a synthetic compound that has gained interest in the field of cancer research due to its potential as an anticancer agent. FMeP belongs to the class of piperazine derivatives and has been found to exhibit cytotoxic effects on a variety of cancer cells.
Wirkmechanismus
The mechanism of action of 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine is not fully understood, but it is believed to involve the disruption of cellular processes that are important for cancer cell survival. 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine has been found to inhibit the activity of the proteasome, which is a cellular complex that is involved in the degradation of proteins. By inhibiting the proteasome, 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine can disrupt cellular processes that are dependent on the degradation of specific proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine has been found to have a range of biochemical and physiological effects on cancer cells. In addition to inhibiting the proteasome, 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine has been found to induce the accumulation of reactive oxygen species (ROS) in cancer cells. ROS are highly reactive molecules that can damage cellular components, leading to cell death. 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine has also been found to induce DNA damage in cancer cells, which can lead to cell death or senescence.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine is that it exhibits cytotoxic effects on a variety of cancer cells, making it a potentially useful agent for the treatment of multiple types of cancer. However, 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine also has limitations, including its low solubility in water and its potential toxicity to normal cells. These limitations can make it difficult to use 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine in in vivo experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine. One direction is to investigate the mechanism of action of 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine in more detail, including the specific proteins and pathways that are targeted by the compound. Another direction is to develop more effective formulations of 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine that can improve its solubility and reduce its toxicity to normal cells. Additionally, further studies are needed to evaluate the in vivo efficacy of 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine and its potential as a therapeutic agent for cancer.
Synthesemethoden
The synthesis of 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine involves the reaction of 3-methoxybenzoyl chloride with 1-(2-furyl)ethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to yield 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine exhibits cytotoxic effects on a variety of cancer cells, including breast cancer, lung cancer, and colon cancer. 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Eigenschaften
IUPAC Name |
[4-(furan-2-ylmethyl)piperazin-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-15-5-2-4-14(12-15)17(20)19-9-7-18(8-10-19)13-16-6-3-11-22-16/h2-6,11-12H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEWLOGWBVVXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973856 |
Source


|
| Record name | {4-[(Furan-2-yl)methyl]piperazin-1-yl}(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Furan-2-ylmethyl)piperazin-1-yl](3-methoxyphenyl)methanone | |
CAS RN |
5832-05-3 |
Source


|
| Record name | {4-[(Furan-2-yl)methyl]piperazin-1-yl}(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5880601.png)



![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5880625.png)

![5-(acetyloxy)-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5880634.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5880643.png)

![N'-[2-(3,5-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5880669.png)


